4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzimidazole moiety, a pyrrolidinone ring, and a tolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Isopropyl Group: Alkylation of the benzimidazole ring using isopropyl halide in the presence of a base.
Formation of the Pyrrolidinone Ring: Cyclization of an appropriate amine with a ketone or aldehyde.
Attachment of the Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tolyl moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole or 2-methylbenzimidazole.
Pyrrolidinone Derivatives: Compounds such as 1-phenylpyrrolidin-2-one or 1-benzylpyrrolidin-2-one.
Tolyl-Substituted Compounds: Compounds like m-tolylamine or m-tolylmethanol.
Uniqueness
The uniqueness of 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14(2)24-19-10-5-4-9-18(19)22-21(24)16-12-20(25)23(13-16)17-8-6-7-15(3)11-17/h4-11,14,16H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMIMLLXFSIBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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